Fmoc-L-4-Phosphonomethylphenylalanine
説明
Fmoc-L-4-Phosphonomethylphenylalanine is a derivative of the amino acid phenylalanine, distinguished by the presence of a phosphonomethyl group on the phenyl ring and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. chemimpex.comalfa-chemistry.com This compound is a vital building block in the chemical synthesis of peptides, particularly those designed for biochemical and medicinal research. alfa-chemistry.com
Structure
2D Structure
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYXGOVBZKHLL-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375798 | |
| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229180-64-7 | |
| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc L 4 Phosphonomethylphenylalanine and Its Derivatives
Stereoselective Synthesis Approaches for Fmoc-L-4-Phosphonomethylphenylalanine
The controlled, three-dimensional arrangement of atoms in this compound is critical for its function, necessitating synthetic methods that are highly stereoselective. These approaches are designed to produce the desired L-enantiomer in high purity, which is essential for its applications in peptide synthesis and biological studies.
Optimization of Synthetic Yields and Purity
Key parameters that are often optimized include the choice of coupling reagents, reaction times, temperature, and purification methods. For instance, in solid-phase peptide synthesis (SPPS), the use of highly efficient coupling reagents like HATU or HCTU in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA) can significantly improve coupling efficiency and reduce side reactions. chempep.com
Furthermore, the purity of the final Fmoc-amino acid is typically assessed by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy. The enantiomeric purity is often determined using chiral HPLC analysis. nih.gov High-quality Fmoc-amino acids should have a chemical purity of ≥99% and an enantiomeric purity of ≥99.8%. sigmaaldrich.com
Table 2: Factors Influencing Yield and Purity in Fmoc-Amino Acid Synthesis
| Parameter | Effect on Yield and Purity | Optimization Strategy |
| Coupling Reagent | The choice of coupling reagent affects the rate and completeness of the reaction, minimizing side products. chempep.com | Screening of various reagents (e.g., HBTU, HATU, COMU) to find the most efficient one for the specific amino acid. researchgate.net |
| Base | The base used can influence the rate of racemization and other side reactions. chempep.com | Using non-nucleophilic bases like DIPEA or 2,4,6-collidine to minimize racemization. chempep.com |
| Reaction Temperature | Temperature affects reaction rates but can also promote side reactions if too high. | Maintaining an optimal temperature to ensure complete reaction without significant degradation or side product formation. |
| Purification Method | The purification method determines the final purity of the product. | Utilizing techniques like flash column chromatography or recrystallization to remove impurities effectively. |
| Starting Material Quality | The purity of the starting materials directly impacts the purity of the final product. sigmaaldrich.com | Using highly pure reagents and solvents. |
Synthesis of Phosphonomethylphenylalanine (Pmp) Derivatives
Derivatives of Phosphonomethylphenylalanine (Pmp) are crucial for various applications, including their use as building blocks in the synthesis of enzyme inhibitors. The introduction of different substituents on the phosphonomethylphenylalanine scaffold allows for the fine-tuning of their biological activity and properties.
Bromophosphonomethylphenylalanine (BrPmp) Derivatives
A key derivative is L-phosphonobromomethylphenylalanine (BrPmp), which acts as an irreversible inhibitor of protein tyrosine phosphatases (PTPs). The synthesis of the Fmoc-protected version of BrPmp has been reported, enabling its incorporation into peptides using standard solid-phase peptide synthesis (SPPS) methods. researchgate.net
Difluorophosphonomethylphenylalanine (F2Pmp) Derivatives
Phosphono(difluoromethyl)phenylalanine (F2Pmp) is another important analog of phosphotyrosine that has demonstrated significant utility, particularly as an inhibitor of protein-tyrosine phosphatases (PTPs). nih.gov The difluoromethyl group enhances the inhibitory potency compared to the non-fluorinated Pmp. nih.gov
A key step in the synthesis of F2Pmp derivatives is the coupling of a phosphonodifluoromethyl group to the aromatic ring of a phenylalanine precursor. A particularly effective method for this transformation is a copper-promoted cross-coupling reaction. nih.gov
This reaction typically involves the coupling of a (diethylphosphonyl)difluoromethylcadmium or a similar organometallic reagent with a protected 4-iodophenylalanine derivative. researchgate.netnih.gov The reaction is promoted by the presence of copper(I) salts, such as CuCl or CuBr. This approach has been shown to be efficient, providing the desired F2Pmp derivatives in good yields. researchgate.net
Table 3: Example of a CuCl-Promoted Coupling for F2Pmp Synthesis
| Starting Material | Reagent | Catalyst | Solvent | Yield | Reference |
| N-Fmoc-L-4-iodophenylalanine methyl ester | (Diethylphosphonyl)difluoromethylcadmium bromide | CuCl | DMF | 80-90% | researchgate.net |
This copper-catalyzed coupling has been a cornerstone in making F2Pmp and its Fmoc-protected counterpart more accessible for research and development in the field of PTP inhibitors. nih.gov
Deprotection Strategies for Phosphonate (B1237965) Intermediates
The removal of protecting groups from phosphonate esters is a critical step in the synthesis of the final phosphonic acid. The McKenna reaction is a widely recognized method for the mild and efficient deprotection of organophosphorus esters. beilstein-journals.org This reaction typically involves a two-step process. First, a dialkyl phosphonate ester is treated with bromotrimethylsilane (B50905) (BTMS), which converts it into a bis(trimethylsilyl) ester intermediate. beilstein-journals.orgd-nb.info This intermediate is then easily hydrolyzed (solvolysis) in a second step to yield the desired phosphonic acid. beilstein-journals.org
The reaction conditions can be optimized to improve efficiency and minimize side reactions. For instance, using a polar aprotic solvent like acetonitrile (B52724) can be beneficial due to its solubilizing properties. beilstein-journals.orgd-nb.info Reactions are often conducted at a moderately elevated temperature, such as 35°C, for extended periods (e.g., 24 hours) to ensure complete conversion. beilstein-journals.orgd-nb.info However, the versatility of the McKenna reaction can be limited by the formation of side products, especially with polyfunctional compounds. beilstein-journals.org Careful control of temperature and the use of nonpolar solvents can sometimes circumvent these unwanted reactions. d-nb.info
An alternative reagent system, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with trimethylsilyl (B98337) iodide (TMSI), has also been employed as a key deprotection step in the synthesis of related phosphotyrosine isosteres, such as N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine. researchgate.net
Other Substituted Phosphonomethylphenylalanine Analogs
The core structure of phosphonomethylphenylalanine has been modified to create various analogs for research in medicinal chemistry and biochemistry. These substitutions can alter the compound's steric, electronic, and hydrophobic properties. A notable example is N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine, which serves as a nonhydrolyzable mimetic of O-phosphotyrosine. researchgate.netnih.gov This analog is particularly valuable for studying signal transduction pathways involving kinases and phosphatases. researchgate.net Other variations include simple alkyl substitutions, such as Fmoc-4-methyl-L-phenylalanine, which enhances hydrophobic interactions. chemimpex.com Additionally, more complex phosphonate derivatives, like tri(4-formylphenyl) phosphonate, have been developed as recyclable supports for liquid-phase peptide synthesis. nih.gov
| Analog Name | Key Structural Modification | Primary Application/Significance | Reference |
|---|---|---|---|
| N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine | Difluoro substitution on the methylene (B1212753) bridge (CHF₂) | Nonhydrolyzable phosphotyrosine mimetic for SH2 domain-related peptide synthesis. | researchgate.netnih.gov |
| Fmoc-4-methyl-L-phenylalanine | Methyl group substitution at the 4-position of the phenyl ring | Enhances hydrophobic interactions in bioactive peptide design. | chemimpex.com |
| Tri(4-formylphenyl) phosphonate | Phosphonate core with three formylphenyl groups | Used as a recyclable, triple-equivalent support in liquid-phase peptide synthesis. | nih.gov |
Protection Group Strategies for this compound Side Chains
In Fmoc-based solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential. The N-terminal Fmoc group is removed under mild basic conditions, while side-chain protecting groups must remain stable during this step and be removable only at the final cleavage stage, typically under acidic conditions. nih.govcreative-peptides.com For this compound, the phosphonic acid side chain requires protection to prevent its interference with peptide coupling reactions.
Di-tert-butyl Protection of the Phosphonate Group
The use of bulky ester groups is a common strategy for protecting acidic functionalities. The di-tert-butyl ester is an effective protecting group for the phosphonate moiety. The tert-butyl groups are sterically hindered, providing stability against the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc group removal. creative-peptides.com This orthogonality is crucial for successful peptide synthesis. The tert-butoxycarbonyl (Boc) group, a related protecting group, is widely used in peptide chemistry and is known for its stability and its removal under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.comorgsyn.org The same principle applies to tert-butyl esters protecting the phosphonate group, which are cleaved simultaneously with other acid-labile side-chain protecting groups and the peptide's cleavage from the resin.
Considerations for On-Resin vs. Solution-Phase Protection
The choice between solid-phase (on-resin) and solution-phase synthesis methodologies influences the protection strategy.
On-Resin (Solid-Phase Peptide Synthesis - SPPS): SPPS is the most common method for peptide synthesis, prized for its ease of automation and purification, where excess reagents are simply washed away. nih.gov In this context, the side-chain protection of the phosphonate group must be robust enough to withstand numerous cycles of Fmoc deprotection. nih.gov However, aggregation of the growing peptide chain on the resin can be a significant issue, particularly for long or hydrophobic sequences. nih.gov Some strategies, like the use of backbone protecting groups, can help mitigate this. nih.gov An interesting approach for some analogs, such as N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine, is their direct incorporation into peptides without any protection on the side chain phosphonic acid group, simplifying the synthetic process. researchgate.net
Solution-Phase (Liquid-Phase Peptide Synthesis - LPPS): While the Fmoc group was initially developed for solution chemistry, its by-product, dibenzofulvene, can be difficult to separate from the product, making it less ideal than for SPPS. nih.gov However, LPPS can be advantageous for large-scale synthesis. Novel approaches, such as using phosphonate derivatives as soluble supports, aim to combine the benefits of both methods. nih.gov These supports facilitate purification by precipitation, avoiding the need for chromatography after each step. nih.gov In solution-phase synthesis, the choice of protecting groups must still ensure that no side reactions occur during coupling and deprotection steps.
Analytical Characterization Methods for Synthetic Products
A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound and the peptides into which it is incorporated. The progress of synthetic reactions is often monitored using Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography. d-nb.info
| Analytical Method | Purpose and Information Gained | Reference |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. 1H NMR confirms the presence of protons and their chemical environment, while 31P NMR is specific for confirming the presence and state of the phosphorus atom. | d-nb.info |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. High-resolution MS provides the exact mass, confirming the elemental composition. | nih.gov |
| Chromatography (TLC, HPLC) | Assesses the purity of the product and monitors reaction completion. Thin-Layer Chromatography (TLC) is used for rapid checks, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. | orgsyn.org |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O of the carboxyl and carbamate, P=O of the phosphonate) based on their vibrational frequencies. | nih.gov |
| Melting Point (Mp) | A physical constant used as an indicator of purity for solid compounds. | nih.gov |
| Specific Rotation [α]D | Confirms the enantiomeric purity of chiral compounds. | nih.gov |
Integration of Fmoc L 4 Phosphonomethylphenylalanine in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-4-Phosphonomethylphenylalanine
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides containing modified residues like this compound. nih.govresearchgate.net This technique involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. embrapa.br The mild, base-labile nature of the Fmoc protecting group makes it compatible with a wide range of sensitive side-chain functionalities, including the phosphonate (B1237965) group. nih.govaltabioscience.com
Achieving high coupling efficiency at every step of SPPS is paramount to obtaining the desired peptide in high purity. The incorporation of bulky or structurally demanding amino acids like this compound can present challenges. Coupling efficiency is influenced by several factors, including the choice of coupling reagent, solvent, reaction time, and temperature.
Modern coupling reagents are designed to convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive species to facilitate rapid amide bond formation. These are broadly categorized into carbodiimides (like DIC), phosphonium (B103445) salts (like PyBOP), and aminium/uronium salts (like HBTU, HATU, and HCTU). chempep.com For sterically hindered couplings, more potent reagents such as HATU are often employed. chempep.com However, the choice of activator must be balanced with the risk of side reactions. The use of additives like HOBt and its aza-analogue, HOAt, can accelerate acylation and reduce the potential for side reactions. chempep.com
Optimization often involves:
Reagent Selection: Using highly efficient aminium/uronium salt-based reagents.
Excess Reagents: Employing a 3- to 4-fold excess of both the Fmoc-amino acid and coupling reagents to drive the reaction to completion.
Solvent Choice: Using polar aprotic solvents like DMF or NMP to ensure proper solvation of the peptide-resin and reagents.
Monitoring: Utilizing qualitative tests (e.g., the ninhydrin (B49086) test) to confirm the completion of each coupling step before proceeding to the next cycle. embrapa.br
| Coupling Reagent Class | Examples | General Application Notes |
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Often used with additives like HOBt or Oxyma to minimize racemization. nih.gov |
| Phosphonium Salts | PyBOP | Effective for standard and slightly hindered couplings. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | Highly popular and efficient reagents for SPPS; HATU is particularly potent for difficult couplings. chempep.com |
Racemization, the loss of chiral integrity at the α-carbon of the amino acid, is a significant risk during the activation step of peptide coupling. nih.gov While Nα-urethane protected amino acids like Fmoc derivatives are generally considered resistant to racemization, it can occur under certain conditions, particularly with strong bases or extended pre-activation times. nih.govchempep.com Histidine and Cysteine are notoriously prone to racemization, but vigilance is required for all residues. nih.govnih.gov
The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily epimerize. Strategies to suppress this side reaction include:
Minimizing Pre-activation Time: Studies have shown that racemization increases with the duration of pre-activation before the coupling solution is added to the resin. nih.gov
Choice of Base: The use of sterically hindered, weaker bases like collidine or N-methylmorpholine (NMM) is recommended over stronger, more nucleophilic bases such as DIPEA, which has been shown to induce racemization. chempep.comluxembourg-bio.com
Additive Selection: The inclusion of additives like HOBt or HOAt is known to suppress racemization. peptide.com
Reagent Choice: Carbodiimide-based activation, particularly with additives like Oxyma (e.g., DIC/Oxyma), is considered one of the mildest methods and poses a lower risk of racemization compared to some highly reactive uronium reagents used with strong bases. nih.gov
The power of Fmoc-SPPS lies in its orthogonality. nih.gov This principle allows for the selective removal of different classes of protecting groups under distinct chemical conditions. In a typical Fmoc/tBu strategy, the Nα-Fmoc group is labile to mild bases (e.g., 20% piperidine (B6355638) in DMF), while the side-chain protecting groups (e.g., tert-Butyl, Trityl, Pbf) are stable to this treatment but are readily cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final deprotection step. altabioscience.comresearchgate.net
Solution-Phase Peptide Synthesis Incorporating this compound
While less common for long peptides, solution-phase synthesis remains a viable method, particularly for the production of shorter peptide fragments or for syntheses where a solid support is undesirable. The incorporation of phosphonate residues in solution-phase synthesis has been explored, but it presents unique challenges. Research has shown that certain activation methods for phosphonopeptide synthesis in solution can lead to the formation of unreactive intermediates like oxaphosphazoles, resulting in low product yields. lsu.edu The purification of intermediates after each step is also more labor-intensive compared to the simple filtration and washing steps of SPPS. luxembourg-bio.com
Challenges and Solutions in Peptide Synthesis with Phosphonate Residues
The unique chemistry of the phosphonate group introduces specific challenges that must be addressed to ensure a successful synthesis. These primarily revolve around the stability of the phosphonate and its protecting groups throughout the synthetic process.
The stability of the phosphonate moiety and its protecting groups is critical. During Fmoc-SPPS, the peptide is repeatedly exposed to basic conditions (piperidine) for Fmoc group removal. Some phosphonate protecting groups, such as certain phenyl esters, can be unstable under these basic conditions, leading to premature deprotection or side reactions. nih.gov Therefore, the selection of a base-stable phosphonate protecting group is essential.
Conversely, during the final cleavage step, the protecting groups must be efficiently removed by strong acid (TFA) without degrading the peptide. The phosphonate P-C bond is highly stable and not at risk, but incomplete removal of ester protecting groups can lead to undesired byproducts that are difficult to separate from the final peptide. rsc.org The cleavage cocktail often includes scavengers (e.g., triisopropylsilane, water) to quench reactive cations generated during deprotection and prevent modification of sensitive residues. Careful optimization of the cleavage time and scavenger composition is necessary to ensure the complete deprotection of the phosphonate group while maintaining the integrity of the final peptide. nih.gov
Strategies for Incorporating Unprotected Phosphonate Building Blocks
The synthesis of phosphopeptides can be challenging, but the use of pre-formed Fmoc-amino acid building blocks is a common and effective strategy. nih.gov Incorporating this compound with its phosphonate moiety left unprotected requires specific coupling conditions to overcome potential challenges. The negatively charged phosphonate group can interfere with standard coupling reactions, often leading to sluggish or incomplete incorporation. sigmaaldrich.com
To address this, specialized coupling reagents and conditions are employed. Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective. nih.govsigmaaldrich.com Research indicates that the best approach for introducing this compound (Fmoc-Pmp-OH) is through coupling with HATU in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). nih.gov For similar unprotected phosphotyrosine derivatives, increasing the amount of DIPEA to at least a three-fold excess has been found to be beneficial for achieving efficient coupling. sigmaaldrich.com Overnight coupling may be necessary to ensure the reaction proceeds to completion. sigmaaldrich.com
| Coupling Reagent | Base | Key Considerations | Reference |
|---|---|---|---|
| HATU | DIPEA | Consider using at least a three-fold excess of base. | nih.govsigmaaldrich.com |
| PyBOP | N/A | Used for coupling similar phosphoamino acids in SPPS. | nih.gov |
Addressing Difficult Sequences and Aggregation
During SPPS, the growing peptide chain, which is anchored to a solid support, can sometimes fold into stable secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. This self-association, known as aggregation, can physically block the N-terminus of the peptide chain. peptide.comfrontiersin.org As a result, both the Fmoc-deprotection and the subsequent amino acid coupling steps can become slow or incomplete, leading to lower yields and the generation of deletion sequences. peptide.comsigmaaldrich.com This phenomenon is particularly common in sequences containing hydrophobic or β-branched amino acids. frontiersin.org
Several strategies have been developed to disrupt the hydrogen bonding that causes aggregation and to improve the synthesis of these "difficult sequences". peptide.com
Strategies to Mitigate Peptide Aggregation:
Solvent Modification : Switching the primary solvent from N,N-Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl or KSCN can help disrupt secondary structures. peptide.comsigmaaldrich.com
Elevated Temperature : Performing the coupling reaction at a higher temperature can increase peptide chain mobility and reduce aggregation. peptide.com
Microwave Irradiation : The use of microwave-assisted SPPS can significantly improve the efficiency of both coupling and deprotection steps for difficult sequences. frontiersin.org
Backbone Protection : Incorporating derivatives with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), onto the α-nitrogen of an amino acid can physically prevent the formation of intermolecular hydrogen bonds. peptide.comsigmaaldrich.com Introducing one of these protected residues every six to seven amino acids is often effective at disrupting aggregation. peptide.com
Pseudoproline Dipeptides : The introduction of pseudoproline dipeptides can insert a "kink" into the peptide backbone, effectively disrupting the formation of regular secondary structures that lead to aggregation. nih.govpeptide.com
| Strategy | Mechanism | Example | Reference |
|---|---|---|---|
| Solvent Modification | Disrupts intermolecular hydrogen bonds. | Switching from DMF to NMP; adding DMSO. | peptide.com |
| Chaotropic Salts | Disrupts secondary structures. | Adding CuLi, NaClO4, or KSCN to the solvent. | peptide.comsigmaaldrich.com |
| Elevated Temperature / Sonication | Increases peptide chain mobility. | Coupling at a higher temperature or sonicating the reaction mixture. | peptide.com |
| Backbone Protection | Prevents amide participation in H-bonding. | Incorporating Hmb- or Dmb-protected amino acids. | nih.govpeptide.com |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone. | Using pre-formed pseudoproline dipeptide building blocks. | nih.govpeptide.com |
Synthesis of Modified Peptides and Peptidomimetics
The unique structural properties of this compound make it an important building block for creating modified peptides and peptidomimetics with enhanced biological activity and stability. chemimpex.com The phosphonate group is a non-hydrolyzable isostere of a phosphate (B84403) group, making peptides containing this residue valuable tools for studying cellular signaling and for developing enzyme inhibitors. sigmaaldrich.com
Linear Peptides
The synthesis of linear peptides incorporating this compound generally follows standard Fmoc-based SPPS protocols. researchgate.netresearchgate.net The process begins with the selection of a suitable solid support, such as Wang or Rink Amide resin, depending on whether the desired C-terminus is a carboxylic acid or an amide. du.ac.inuci.edu The peptide chain is then assembled in a stepwise manner, involving repeated cycles of Fmoc deprotection with a piperidine solution and coupling of the next Fmoc-protected amino acid using an activating agent like HBTU or PyBOP. nih.govdu.ac.in Once the desired sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA) and various scavengers. nih.govthermofisher.com
Cyclic Peptides
Cyclic peptides often exhibit enhanced stability and constrained conformations, which can lead to improved biological activity. researchgate.net this compound can be incorporated into cyclic structures using a combination of solid-phase synthesis and solution-phase cyclization. nih.gov
A common and efficient method involves synthesizing the linear peptide precursor on a highly acid-labile resin, such as 2-chlorotrityl chloride resin. uci.edunih.gov This allows the fully protected or partially protected linear peptide to be cleaved from the support under very mild acidic conditions that leave the side-chain protecting groups intact. nih.gov The linear precursor is then cyclized head-to-tail in solution, a step that is often performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. After cyclization, the remaining side-chain protecting groups are removed to yield the final cyclic peptide. nih.gov This strategy is broadly applicable for producing various types of cyclic peptides, including those with disulfide bridges or other forms of cyclization. researchgate.netnih.gov
Peptides for Drug Development and Diagnostics
The incorporation of L-4-Phosphonomethylphenylalanine into peptides is a key strategy in drug development and diagnostics. chemimpex.com The phosphonomethyl group serves as a stable mimic of a phosphotyrosine residue, which is a critical component in many cellular signaling pathways regulated by protein tyrosine kinases and phosphatases (PTPs). sigmaaldrich.com Peptides containing this residue can act as potent and selective inhibitors of these enzymes, which are important targets in diseases such as cancer, diabetes, and autoimmune disorders. sigmaaldrich.com
For example, phosphinic pseudodipeptides, which have a similar structure, are effective in developing highly selective and potent inhibitors of zinc metalloproteases like matrix metalloproteinases (MMPs). nih.gov Furthermore, fluorinated versions of Pmp have shown 1000-fold enhancements in binding affinity to specific protein domains compared to their non-fluorinated counterparts, highlighting the potential for this class of compounds in creating highly targeted therapeutics. sigmaaldrich.com In diagnostics, peptides containing Pmp can be used to develop probes or antigens to detect or study proteins that have been modified by organophosphorus agents, which is relevant for monitoring exposure to these compounds. researchgate.net
Biochemical and Medicinal Chemistry Applications of Fmoc L 4 Phosphonomethylphenylalanine Conjugates
Enzyme Inhibition Studies and Mechanistic Investigations
Fmoc-L-4-phosphonomethylphenylalanine, a key building block in medicinal chemistry, is primarily utilized for the synthesis of peptide-based enzyme inhibitors. Its structure mimics phosphotyrosine (pTyr), the product of tyrosine kinase activity, making it an ideal candidate for targeting enzymes that recognize and process this phosphorylated residue. The most prominent application of this compound is in the development of inhibitors for Protein Tyrosine Phosphatases (PTPs), a family of enzymes that play a crucial role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues. By incorporating L-4-phosphonomethylphenylalanine (Pmp) into peptide sequences, researchers can create potent and selective modulators of PTP activity, enabling detailed mechanistic studies and the development of potential therapeutic agents.
Protein Tyrosine Phosphatase (PTP) Inhibition
PTPs are a large family of signaling enzymes that counteract the activity of protein tyrosine kinases. nih.gov The dysregulation of PTPs is associated with numerous diseases, including cancer, diabetes, and autoimmune disorders. nih.gov this compound serves as a non-hydrolyzable pTyr mimetic, which, when incorporated into a peptide, can bind to the active site of a PTP without being dephosphorylated. This characteristic is the foundation for its use in designing PTP inhibitors. These synthetic peptides can target specific PTPs, allowing for the investigation of their biological roles and their validation as drug targets.
Derivatives of phosphonomethylphenylalanine (Pmp) are foundational in creating competitive inhibitors for PTPs. nih.gov When Pmp is integrated into a peptide sequence that is recognized by a specific PTP, it binds to the enzyme's active site, directly competing with the natural phosphotyrosine-containing substrate. nih.gov Because the phosphonomethyl group is resistant to enzymatic cleavage, the inhibitor remains bound, effectively blocking the enzyme's catalytic activity. This mode of inhibition is reversible and depends on the concentration of the inhibitor relative to the substrate. The affinity of these competitive inhibitors can be finely tuned by altering the amino acids surrounding the Pmp residue to match the preferred binding sequence of the target PTP. nih.gov
While Pmp-based peptides are effective competitive inhibitors, chemical modifications to the phosphonomethyl group can convert them into irreversible inhibitors. A key example is the synthesis of L-phosphonobromomethylphenylalanine (BrPmp), a Pmp analog where a hydrogen atom on the methylene (B1212753) bridge is replaced by a bromine atom. nih.gov Enzyme inhibition studies have demonstrated that BrPmp derivatives act as irreversible inhibitors of PTPs, such as CD45. nih.gov The mechanism involves the BrPmp-containing peptide first binding to the PTP's active site. The electrophilic bromomethyl group then reacts with a nucleophilic residue in the active site, typically the catalytic cysteine, to form a stable covalent bond. This covalent modification permanently inactivates the enzyme.
Table 1: Inhibition Mechanisms of Pmp Derivatives
| Derivative | Structure Modification | Inhibition Mechanism | Target Enzyme Example |
| Pmp | Standard phosphonomethyl group | Competitive | PTPs |
| BrPmp | Bromine atom on the methylene bridge | Irreversible (Covalent) | CD45 |
Strategic fluorination of the Pmp residue has a profound impact on its inhibitory potency. The replacement of the two hydrogen atoms on the methylene bridge with fluorine atoms to create phosphonodifluoromethyl phenylalanine (F2Pmp) results in a superior non-hydrolyzable pTyr mimetic. nih.gov Research has shown that incorporating F2Pmp into a peptide can increase its inhibitory potency by as much as 1000-fold towards Protein Tyrosine Phosphatase 1B (PTP1B) compared to the equivalent Pmp-containing peptide. nih.gov
This dramatic increase in potency is attributed to two main effects of the fluorine atoms. First, they lower the pKa2 of the phosphonate (B1237965) group, although studies indicate this is not the primary reason for the enhanced binding. nih.gov More importantly, the highly electronegative fluorine atoms can participate in hydrogen bonding interactions with active site residues in the PTP, mimicking the interactions of the phosphate ester oxygen in natural phosphotyrosine. nih.gov This results in a much higher binding affinity for the F2Pmp-containing inhibitor. nih.gov
Table 2: Comparative Potency of F2Pmp-Containing Peptide Inhibitors
| Peptide Inhibitor | Target PTP | IC50 | Selectivity Profile |
| Peptide 25 (contains F2Pmp) | TCPTP | 110 nM | ~4-fold selective for TCPTP over PTP1B |
| Peptide 25 (contains F2Pmp) | PTP1B | ~440 nM | Less potent than against TCPTP |
| Peptide 25 (contains F2Pmp) | CD45, PTPRD, SHP-1, SHP-2, VHR | >1.5 µM | Highly selective against other PTPs |
Data derived from a study on bicyclic peptidyl inhibitors containing F2Pmp. nih.gov
Achieving selectivity among the highly conserved family of PTPs is a significant challenge in inhibitor design. However, peptides containing Pmp or its analogs can be engineered to exhibit specificity for different PTP isoforms. The amino acid sequence flanking the Pmp residue is crucial for determining this selectivity, as it interacts with regions on the phosphatase surface outside of the highly conserved active site. nih.govnih.gov
For instance, studies have shown that the elements required for high-affinity binding to PTP1B are different from those required for CD45. nih.gov Specifically, the presence of acidic residues N-terminal to the pTyr-mimetic is essential for potent inhibition of PTP1B. nih.gov By systematically modifying the peptide sequence, researchers can develop inhibitors with significant selectivity. A comparative analysis of F2Pmp-containing peptides against PTP1, PTP alpha, and LAR demonstrated that selective, tight-binding inhibitors can be developed. nih.gov Further research has produced inhibitors that are highly selective for T-cell PTP (TCPTP) over the closely related PTP1B, and show minimal inhibition of other phosphatases like CD45, SHP-1, and SHP-2. nih.gov This specificity arises from exploiting subtle differences in the surface topology and charge distribution surrounding the active sites of the various PTP isoforms.
Tyrosine Kinase Inhibition
The chemical structure of this compound is designed to act as a stable analog of phosphotyrosine. Protein Tyrosine Phosphatases (PTPs) recognize and dephosphorylate phosphotyrosine residues, while Protein Tyrosine Kinases (TKs) catalyze the transfer of a phosphate group to a tyrosine residue. nih.gov Given that Pmp mimics the product of kinase activity, it is fundamentally suited to bind and inhibit phosphatases, not kinases. The primary application of Pmp and its derivatives in medicinal chemistry is therefore overwhelmingly focused on the development of PTP inhibitors. Current scientific literature does not support the use of this compound conjugates for the direct inhibition of tyrosine kinases, as their mechanism of action is tailored to the active sites of the opposing enzyme class.
Cholinesterase Inhibition (e.g., Butyrylcholinesterase)
Research into cholinesterase inhibitors is critical for developing therapeutics for neurodegenerative diseases like Alzheimer's, where the activity of butyrylcholinesterase (BChE) is often elevated. nih.gov Studies have identified the N-terminal Fmoc-protecting group, a key feature of this compound, as a significant contributor to BChE inhibition. The aromatic fluorenyl moiety of the Fmoc group is believed to be important for binding to the enzyme. nih.gov
A range of Fmoc-protected amino acids have been evaluated as selective inhibitors of BChE. nih.gov The amino acid side chain plays a crucial role in the potency and selectivity of this inhibition. For instance, Fmoc-protected leucine, lysine, and tryptophan are effective selective inhibitors of BChE, whereas Fmoc-glycine and Fmoc-alanine show little to no inhibitory activity. nih.gov This suggests that interactions beyond the Fmoc group are necessary for effective binding and inhibition. While specific studies focusing exclusively on the BChE inhibitory activity of this compound are not extensively detailed in the reviewed literature, the established activity of the Fmoc-amino acid scaffold suggests its potential as a BChE inhibitor. Further investigation would be required to characterize its specific activity and selectivity compared to other Fmoc derivatives.
| Compound | Inhibition Constant (KI) in µM | Selectivity for BChE over AChE |
|---|---|---|
| Fmoc-Tryptophan | 1.1 ± 0.1 | >90-fold |
| Fmoc-Leucine | 3.8 ± 0.3 | >50-fold |
| Fmoc-Lysine | 7.7 ± 0.8 | >25-fold |
| Fmoc-Alanine | No significant inhibition | N/A |
| Fmoc-Glycine | No significant inhibition | N/A |
Data derived from studies on the general class of Fmoc-amino acids. nih.gov
Modulation of Other Enzyme Activities
Beyond cholinesterases, the core structure of L-4-Phosphonomethylphenylalanine (Pmp), obtained after removal of the Fmoc group, is a powerful tool for modulating other enzyme families, most notably the Protein Tyrosine Phosphatases (PTPs). nih.gov PTPs are critical regulators of signal transduction pathways and are considered important therapeutic targets. nih.gov The Pmp residue serves as a non-hydrolyzable phosphotyrosine (pTyr) mimetic, making it an ideal component for designing potent and stable PTP inhibitors. nih.gov
Peptides incorporating Pmp can act as competitive inhibitors of PTPs. nih.gov For example, a derivative, L-phosphonobromomethylphenylalanine (BrPmp), was incorporated into peptides using Fmoc-based solid-phase synthesis to create irreversible inhibitors of the PTP known as CD45. nih.gov The inhibitory potency of these peptides was significantly enhanced by the surrounding amino acid sequence, demonstrating that the Pmp core can be used as a foundational element within a larger peptide context to achieve high affinity and specificity. nih.gov The stability of the C-P bond in the phosphonomethyl group, compared to the P-O bond in phosphotyrosine, prevents dephosphorylation by PTPs, leading to sustained inhibition. frontiersin.org
Biomolecular Interaction Studies
Investigation of Binding Properties with Proteins, Enzymes, and Receptors
This compound is a key reagent for synthesizing peptides used in biophysical and biochemical studies to probe molecular interactions. alfa-chemistry.com Its primary application is to serve as a building block for peptides that mimic phosphorylated proteins. The phosphonomethyl group acts as a stable analogue of a phosphotyrosine residue, which is a key post-translational modification that governs a vast number of protein-protein interactions in cell signaling. nih.gov By incorporating Pmp into a peptide sequence, researchers can create probes that are resistant to the action of phosphatases, allowing for more stable and reliable investigation of binding events with specific proteins, enzymes, and receptors. These synthetic peptides are instrumental in characterizing the binding affinity, kinetics, and specificity of interactions that are normally transient and tightly regulated within the cell.
Design of Ligands for Protein Domains (e.g., SH2, PTB domains)
A major application of this compound is in the design of specific ligands for phosphotyrosine-binding domains, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. These domains are crucial components of intracellular signaling cascades, recognizing specific pTyr sites on partner proteins to propagate signals. nih.gov Dysregulation of these interactions is implicated in numerous diseases, including cancer.
The Pmp residue is an excellent pTyr mimetic for designing SH2 domain inhibitors. nih.gov For instance, Pmp has been incorporated into peptide and non-peptide structures to create potent inhibitors of the Grb2 SH2 domain. nih.gov Grb2 is an adaptor protein that links growth factor receptor signaling to downstream pathways like the Ras/MAP kinase pathway; its inhibition is a key therapeutic strategy. The phosphonate group of Pmp effectively mimics the binding interactions of the natural phosphate group of pTyr within the SH2 domain's binding pocket. Combining the Pmp residue with other chemical modifications, such as an N-terminal oxalyl group, has led to potent inhibitors of Grb2 SH2 domain binding that are active at micromolar concentrations in cellular systems. nih.gov
| Target Domain | Ligand Structure | Inhibitory Potency (IC50) | Key Feature |
|---|---|---|---|
| Grb2 SH2 | N-oxalyl-Pmp-containing tripeptide | Sub-micromolar to micromolar | Pmp acts as a stable pTyr mimetic. nih.gov |
| Src SH2 | Cpp-containing non-peptide inhibitor | Not specified | Cpp, a related pTyr mimetic, demonstrates an alternative binding mode. researchgate.net |
Pharmaceutical Research and Drug Development
Design of Targeted Therapies
The unique biochemical properties of L-4-Phosphonomethylphenylalanine make it a valuable component in the design of targeted therapies. alfa-chemistry.com Targeted therapies aim to interfere with specific molecules involved in the growth, progression, and spread of diseases like cancer, offering greater precision and potentially fewer side effects than traditional chemotherapy. mdpi.com
The development of inhibitors for SH2 domains is a prime example of this approach. By using this compound to synthesize potent and specific inhibitors of proteins like Grb2, researchers can block oncogenic signaling pathways at a critical node. nih.gov Such inhibitors can prevent the association of Grb2 with activated receptor tyrosine kinases, thereby halting the downstream signals that promote cell proliferation and survival. This strategy represents a direct application of Pmp-based compounds in the rational design of anti-cancer agents. The use of this compound in SPPS provides a modular and flexible platform to rapidly generate and optimize peptide-based inhibitors for various disease-relevant targets, accelerating the early stages of drug discovery. nih.govnih.gov
Development of Peptide-Based Drugs
The incorporation of L-4-Phosphonomethylphenylalanine (Pmp) into peptides, facilitated by its Fmoc-protected form, is a key strategy in the development of peptide-based drugs. alfa-chemistry.com This is primarily due to the Pmp residue serving as a non-hydrolyzable analog of phosphotyrosine (pTyr). nih.gov In many biological processes, the phosphorylation of tyrosine residues by kinases and their dephosphorylation by protein tyrosine phosphatases (PTPs) are critical signaling events. Peptides that can mimic these phosphorylated states but resist enzymatic degradation are therefore highly sought after as potential therapeutic agents. nih.govnih.gov
The Fmoc-SPPS methodology is the preferred method for synthesizing these modified peptides, as the milder conditions used for Fmoc group removal are compatible with the phosphate and phosphonate moieties, unlike the harsh acidic conditions of Boc-based synthesis. nih.gov This has allowed for the routine synthesis of Pmp-containing peptides for drug discovery applications.
Research Findings:
Peptide-based drugs containing L-4-Phosphonomethylphenylalanine are being investigated for their ability to act as inhibitors of enzymes involved in signal transduction, such as PTPs and Src homology 2 (SH2) domain-containing proteins. nih.govdntb.gov.ua By mimicking the binding of phosphotyrosine, these peptides can competitively inhibit the natural substrate, thereby modulating the signaling pathway.
For instance, studies have shown that peptides incorporating Pmp can act as competitive inhibitors of PTPs. nih.gov The development of selective and potent PTP inhibitors is a significant area of research, as these enzymes are implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. The stability of the phosphonomethyl group to phosphatase activity is a crucial feature that enhances the therapeutic potential of these peptides.
| Application Area | Target Class | Rationale for using L-4-Phosphonomethylphenylalanine |
| Enzyme Inhibition | Protein Tyrosine Phosphatases (PTPs) | Non-hydrolyzable mimic of phosphotyrosine, leading to competitive and stable inhibition. nih.govnih.gov |
| Signal Transduction Modulation | SH2 Domain-Containing Proteins | Mimics phosphotyrosine to disrupt protein-protein interactions. nih.govdntb.gov.ua |
Research in Cancer Therapy
The role of protein tyrosine phosphorylation in the regulation of cell growth, differentiation, and apoptosis is central to the development and progression of cancer. Consequently, targeting the enzymes involved in these pathways, such as protein tyrosine kinases and phosphatases, is a major focus of cancer therapy research. alfa-chemistry.com this compound is utilized in the synthesis of peptide-based materials and drugs for cancer treatment. alfa-chemistry.com
Peptides containing L-4-Phosphonomethylphenylalanine are designed to inhibit PTPs that are overactive in certain cancers, leading to uncontrolled cell growth. By blocking the action of these phosphatases, the growth-promoting signals can be attenuated. The development of potent and selective PTP inhibitors is an ongoing area of research, with Pmp-containing peptides showing promise as lead compounds. nih.gov
Furthermore, SH2 domains, which recognize and bind to phosphotyrosine residues, are also key components of oncogenic signaling pathways. Peptides incorporating Pmp can be designed to bind to these SH2 domains with high affinity, thereby blocking the downstream signaling cascades that contribute to cancer cell proliferation and survival. nih.govdntb.gov.ua
A related strategy involves the use of a brominated analog, L-phosphonobromomethylphenylalanine (BrPmp), which can be incorporated into peptides using its Fmoc-protected form. Peptides containing BrPmp have been shown to act as irreversible inhibitors of PTPs, offering a different modality for therapeutic intervention. nih.gov
Prodrug Approaches for Improved Bioavailability
A significant challenge in the development of peptide-based drugs, including those containing the charged phosphonomethylphenylalanine residue, is their poor oral bioavailability. The negative charge of the phosphonate group at physiological pH can hinder membrane permeability. nih.gov To overcome this limitation, prodrug strategies are being explored. nih.govresearchgate.net
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For phosphonate-containing peptides, a common prodrug approach involves masking the negative charges of the phosphonic acid with bioreversible protecting groups. researchgate.net These groups are designed to be cleaved by enzymes in the body, releasing the active peptide at the target site.
One such strategy is the use of pivaloyloxymethyl (POM) groups to protect the phosphoryl group of phosphothreonine, a concept that can be extended to phosphonate mimics. researchgate.net This approach allows the modified peptide to be more lipophilic, facilitating its absorption across biological membranes. Once absorbed, cellular enzymes can cleave the POM groups, regenerating the active phosphonate-containing peptide. This strategy holds promise for improving the pharmacokinetic profile of Pmp-containing peptide drugs. researchgate.net
Structural Biology Investigations
Understanding the three-dimensional structure of peptides and how they interact with their biological targets is fundamental to rational drug design. This compound is incorporated into peptides for structural studies to elucidate their conformational behavior and molecular interactions. alfa-chemistry.com
Design of Peptides for X-ray Crystallography and NMR Spectroscopy
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques used to determine the high-resolution structures of biological macromolecules and their complexes. nih.govresearchgate.net Peptides containing L-4-Phosphonomethylphenylalanine are synthesized to be studied by these methods.
For X-ray crystallography, the peptide must be crystallized, which can be a challenging process. The resulting crystal structure provides a static, high-resolution image of the peptide's conformation and its interactions with a target protein. For example, the crystal structure of a PTP complexed with a phosphotyrosine-containing peptide has provided valuable insights into the molecular basis of substrate recognition. nih.gov Similar studies with Pmp-containing peptides can reveal how this non-hydrolyzable mimic engages the active site of the enzyme.
NMR spectroscopy, on the other hand, provides information about the structure and dynamics of peptides in solution, which can be more representative of their physiological state. nih.gov A variety of NMR experiments can be used to determine the three-dimensional structure of a peptide and to map its binding interface with a protein partner.
Understanding Conformational Behavior and Molecular Interactions
Structural studies of Pmp-containing peptides bound to PTPs and SH2 domains have helped to elucidate the key interactions that govern binding affinity and specificity. nih.gov This information is invaluable for the design of second-generation inhibitors with improved potency and selectivity. For example, understanding the precise orientation of the Pmp side chain within the active site of a phosphatase can guide the design of new analogs with enhanced binding properties.
Bioconjugation and Probe Development
This compound can also be used in the development of chemical probes to study biological systems. nih.gov The phosphonate group can serve as a handle for bioconjugation, allowing for the attachment of reporter molecules such as fluorescent dyes or affinity tags. These probes can be used to visualize the localization of specific proteins within cells or to isolate and identify binding partners.
Furthermore, peptides containing Pmp can be used as research tools to investigate the function of PTPs and SH2 domain-containing proteins. For example, a Pmp-containing peptide can be used as a stable substrate analog to study the kinetics of a particular phosphatase or to screen for small molecule inhibitors. The development of such probes is essential for advancing our understanding of the complex signaling networks that regulate cellular function.
Use as a Versatile Linker in Bioconjugation
The chemical structure of this compound lends itself to applications in bioconjugation, where it can function as a versatile linker to connect different molecular entities. The Fmoc group is ideal for SPPS, allowing the amino acid to be placed at specific positions within a peptide sequence. peptide.com This strategic placement is the first step in creating a defined point of attachment for other molecules.
The true versatility of this compound as a linker lies in the phosphonate moiety. Phosphonic acids are known to be effective chelating agents for various metals. wikipedia.org This property allows peptides containing L-4-phosphonomethylphenylalanine to be conjugated to metal-based systems, including nanoparticles or metal complexes for imaging and therapeutic applications. Furthermore, the phosphonate group can serve as a structural handle for further chemical modification, enabling covalent attachment to other biomolecules or surfaces that have complementary reactive groups. The carbon-phosphorus (C-P) bond of the phosphonate group is significantly more stable against chemical and enzymatic hydrolysis than the phosphoester (P-O) bond found in natural phosphates, which enhances the stability of the resulting conjugate. nih.govfrontiersin.org
| Component | Function | Chemical Rationale |
|---|---|---|
| Fmoc Group | Enables site-specific incorporation | Base-labile protecting group used in standard SPPS for building peptide backbones. chempep.com |
| Peptide Backbone | Provides structural scaffold | Allows precise spatial positioning of the linker functionality. |
| Phosphonate Moiety (-CH₂PO(OH)₂) | Acts as the conjugation handle | Can chelate metals or be chemically modified for covalent attachment; offers high stability. wikipedia.orgnih.gov |
Activity-Based Protein Profiling (ABPP) Probes
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of enzymes in complex biological systems. nih.govfrontiersin.org These probes typically consist of a reactive group (warhead) that covalently binds to an enzyme's active site, a linker, and a reporter tag for detection. researchgate.net this compound is a valuable building block for designing ABPP probes, particularly those targeting protein tyrosine phosphatases (PTPs). nih.gov
The phosphonomethylphenylalanine (Pmp) residue serves as a non-hydrolyzable bioisostere of phosphotyrosine (pTyr), the natural substrate for PTPs. wikipedia.orgnih.gov This mimicry allows Pmp-containing peptides to be recognized and bind to the active site of PTPs, acting as competitive inhibitors. nih.gov This targeting capability makes the Pmp group an effective recognition element for ABPP probes aimed at the PTP family of enzymes.
Researchers have advanced this concept by modifying the Pmp scaffold to create irreversible inhibitors. For example, the synthesis of an Fmoc-protected L-phosphonobromomethylphenylalanine (BrPmp) has been reported. nih.gov This derivative acts as a reactive group or "warhead." Once the BrPmp-containing peptide binds to the PTP active site, a nearby nucleophilic residue can attack the carbon bearing the bromine atom, forming a stable, covalent bond and rendering the enzyme inactive. nih.gov The incorporation of this amino acid into peptides using SPPS allows for the creation of potent and specific irreversible PTP inhibitors that function as activity-based probes. nih.gov
| Compound | Key Feature | Mechanism of PTP Interaction | Reference |
|---|---|---|---|
| Phosphotyrosine (pTyr) | Natural Substrate | Binds and is hydrolyzed by PTPs. | researchgate.net |
| Phosphonomethylphenylalanine (Pmp) | Non-hydrolyzable C-P bond | Acts as a competitive, reversible inhibitor. | nih.gov |
| Phosphonodifluoromethylphenylalanine (F₂Pmp) | Lower pKa₂ and H-bonding | Potent competitive inhibitor; ~1000-fold more potent than Pmp for PTP1. | nih.gov |
| Phosphonobromomethylphenylalanine (BrPmp) | Electrophilic -CH(Br)PO(OH)₂ | Functions as an irreversible inhibitor by covalent modification of the active site. | nih.gov |
Fluorescently Labeled Peptides
Fluorescently labeled peptides are indispensable tools for studying biological processes, including enzyme activity, protein-protein interactions, and cellular imaging. mdpi.com The standard method for creating these peptides is Fmoc-based SPPS, which allows for the precise incorporation of natural and unnatural amino acids. researchgate.net this compound can be incorporated into a peptide sequence that is subsequently labeled with a fluorophore.
The synthesis process typically involves building the desired peptide chain, including the Pmp residue, on a solid support. mdpi.com After the full sequence is assembled, a fluorescent dye can be coupled to the peptide. Common attachment points for the fluorophore include the free N-terminus of the peptide or the side chain of an amino acid with a reactive handle, such as lysine. mdpi.com
Peptides containing Pmp and a fluorescent tag are particularly useful for studying PTPs. For example, they can be used in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays to quantify PTP activity or to screen for inhibitors. In a typical FP assay, a small, fluorescently labeled Pmp-peptide tumbles rapidly in solution, resulting in low polarization. Upon binding to a large PTP enzyme, the tumbling slows dramatically, leading to a measurable increase in fluorescence polarization. This system provides a direct method to study the binding affinity of the peptide and to screen for compounds that compete for the active site.
| Fluorophore | Abbreviation | Typical Excitation (nm) | Typical Emission (nm) |
|---|---|---|---|
| Fluorescein isothiocyanate | FITC | ~495 | ~519 |
| Rhodamine B | RhoB | ~555 | ~585 |
| 5(6)-Carboxyfluorescein | FAM | ~494 | ~522 |
| 7-Amino-4-methylcoumarin | AMC | ~345 | ~445 |
Protein Engineering and Modification
The incorporation of non-canonical amino acids is a powerful strategy in protein engineering to introduce novel chemical functionalities, enhance structural properties, and create proteins with new or improved activities. nih.gov this compound is used in protein modification to improve both stability and function. chemimpex.com
Enhancing Protein Stability and Functionality
The introduction of L-4-phosphonomethylphenylalanine into a protein's structure can enhance its stability through several mechanisms. chemimpex.com Firstly, the C-P bond is resistant to enzymatic and chemical cleavage, making the modified protein less susceptible to degradation compared to one containing a natural phosphoester linkage. frontiersin.org
| Type of Interaction | Description | Potential Interacting Residues |
|---|---|---|
| Salt Bridge | Electrostatic attraction between the negatively charged phosphonate group and a positive charge. | Arginine (Arg), Lysine (Lys), Histidine (His) |
| Hydrogen Bonding | The phosphonate oxygens act as hydrogen bond acceptors. | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Glutamine (Gln) |
| Metal Coordination | The phosphonate group can chelate divalent metal ions (e.g., Mg²⁺, Zn²⁺) that may be part of the protein structure. | Metal cofactors within metalloproteins. |
| Hydrophobic Interaction | The phenyl ring contributes to hydrophobic packing within the protein core. | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |
Advanced Research Directions and Future Perspectives
Development of Novel Phosphotyrosine Mimetics and Analogues
The quest for more potent and selective pTyr mimetics is a driving force in medicinal chemistry. Phosphotyrosine-containing compounds are pivotal for modulating signaling pathways by interacting with reader domains like SH2 and PTB. dundee.ac.ukresearchgate.net However, the inherent lability of the phosphate (B84403) group necessitates the development of stable analogues. dundee.ac.uk Research has moved beyond simple phosphonates to explore novel chemical scaffolds that offer improved binding affinity and cellular activity.
Recent breakthroughs include the synthesis of phosphonodifluoromethyl-containing bicyclic and tricyclic aryl derivatives. nih.govnih.gov These novel mimetics demonstrate enhanced potency and selectivity for various protein tyrosine phosphatases (PTPs) and possess improved cell permeability compared to their single-ring counterparts. nih.gov Another innovative approach involves replacing the phosphonate (B1237965) group with a cyclosaligenyl (cycloSal) phosphodiester moiety, which has shown success in mimicking the phosphotyrosyl residue and inhibiting SH2 domain interactions. acs.orgnih.gov
To enhance binding affinity and specificity for target proteins, particularly those with well-defined binding pockets like Src Homology 2 (SH2) domains, researchers are exploring conformationally constrained peptide analogues. acs.orgresearchgate.net By restricting the rotational freedom of the peptide backbone, these analogues can pre-organize into a bioactive conformation that fits more precisely into the target's binding site. This strategy aims to boost interactions with specific sites on the SH2 domain, leading to more potent and selective inhibition. researchgate.net The design of such constrained scaffolds is a key area of investigation for developing next-generation inhibitors of protein-protein interactions.
Fluorine chemistry has become a cornerstone in the design of advanced pTyr mimetics. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its acidity (pKa) and binding capabilities. nih.govrsc.org The phosphonodifluoromethyl phenylalanine (F2Pmp) analogue, for instance, has garnered significant attention because its pKa is similar to that of natural phosphotyrosine, and the fluorine atoms can mimic the hydrogen-bonding interactions of the phenolic oxygen in the enzyme's active site. nih.govrsc.org
A groundbreaking development in this area is the creation of pentafluorophosphato-phenylalanines. nih.govnih.govresearchgate.net These novel mimetics exhibit a remarkable 25- to 30-fold stronger binding affinity to the PTP1B phosphotyrosine binding site compared to the current "gold standard" phosphonate mimetics. nih.govnih.govresearchgate.net This enhanced affinity is rationalized by computational models showing unique fluorine-specific interactions within the binding pocket. nih.govresearchgate.net
| Mimetic Type | Key Feature | Advantage | Representative Compound/Motif |
| Bicyclic/Tricyclic Aryl Derivatives | Extended aromatic system | Improved cell permeability and potency toward PTPs. nih.govnih.gov | Phosphonodifluoromethyl-containing bicyclic aryl derivatives. nih.gov |
| Cyclosaligenyl (cycloSal) Analogues | Phosphodiester moiety | Successfully mimics pTyr and inhibits SH2 domain interactions. acs.orgnih.gov | Dipeptides with a cycloSal phosphodiester-carrying amino acid. acs.org |
| Conformationally Constrained Peptides | Restricted peptide backbone | Enhanced binding affinity and specificity for SH2 domains. acs.orgresearchgate.net | Peptide analogues of pTyr-Glu-Glu-Ile. researchgate.net |
| Fluorinated Analogues | Introduction of fluorine atoms | Modulates pKa and enhances hydrogen-bonding interactions. nih.govrsc.org | 4-Phosphono-difluoromethyl-phenylalanine (PDFM-Phe). nih.gov |
| Pentafluorophosphato Analogues | PF5-amino acid motif | 25-30 fold stronger binding to PTP1B than standard mimetics. nih.govnih.gov | Pentafluorophosphato-phenylalanines. nih.gov |
Strategies for Improving Cellular Permeability and Bioavailability of Phosphonate-Containing Peptides
A major hurdle for phosphonate-based therapeutics is their poor cellular permeability. The phosphonate group is typically dianionic and highly polar at physiological pH, which impedes its ability to cross the lipid-rich cell membrane. researchgate.netnih.govfrontiersin.org Consequently, many potent enzyme inhibitors show limited activity in cellular assays.
To overcome this challenge, several strategies are being actively pursued:
Prodrug Approaches: Masking the charged phosphonate group with lipophilic, cleavable moieties is a common and effective strategy. nih.govfrontiersin.org These prodrugs, such as the hexadecyloxypropyl (HDP) ester Brincidofovir, can cross the cell membrane and are then metabolized intracellularly to release the active phosphonate drug. frontiersin.org Other approaches include amino acid phosphoramidates and peptidomimetic prodrugs. frontiersin.org
Boron Integration: The addition of boron to peptide structures has been shown to improve metabolic stability and bioavailability. mdpi.com Boron can form stable, reversible covalent bonds with target proteins, potentially enhancing the drug's residence time and efficacy. mdpi.com
Application in DNA-Encoded Chemical Libraries (DECLs)
DNA-Encoded Chemical Libraries (DECLs) have emerged as a powerful technology for discovering novel drug candidates by enabling the screening of immense libraries containing millions to billions of unique compounds. delivertherapeutics.comresearchgate.net The integration of Fmoc-protected amino acids, including Fmoc-L-4-phosphonomethylphenylalanine, into DECL synthesis is a significant advancement for peptide-based drug discovery. delivertherapeutics.comnih.gov
This approach combines the vast numerical advantage of combinatorial chemistry with the synthetic flexibility of ribosome-independent synthesis. delivertherapeutics.comnih.gov Researchers have developed robust, substrate-tolerant amide coupling conditions that are compatible with the aqueous environment and the DNA tag, allowing for the construction of diverse peptide libraries. delivertherapeutics.com Phenylalanine-based scaffolds have been successfully used to construct large DECLs, which have been screened against cancer markers and immunological targets to identify highly potent and selective binders. researchgate.netnih.gov
Emerging Roles in New Therapeutic Areas beyond Current Applications
While the primary focus for pTyr mimetics has been on inhibiting kinases and phosphatases involved in cancer and metabolic diseases, the unique properties of the phosphonate group lend themselves to a broader range of therapeutic applications. nih.govnih.gov The carbon-phosphorus bond provides isosteric and isopolar mimicry of phosphate esters and carboxylates, enabling these compounds to inhibit a wide variety of metabolic enzymes. nih.gov
Emerging therapeutic areas include:
Infectious Diseases: Phosphonates have a proven track record as antibacterial (fosfomycin) and antiviral (tenofovir) agents. nih.gov Ongoing research is exploring new phosphonate-based compounds against parasites and emerging viral threats. frontiersin.orgnih.gov
Targeted Protein Degradation: A novel covalent ligand based on a phosphotyrosine mimetic was designed to target the E3 ligase SOCS2. nih.gov This opens the door for developing new classes of molecular glues or PROTACs (Proteolysis Targeting Chimeras) for therapeutic protein degradation.
Neurological and Inflammatory Diseases: Given the central role of protein tyrosine phosphorylation in inflammation and neuronal signaling, there is significant potential for developing pTyr mimetics to treat autoimmune diseases, neurodegenerative disorders, and other conditions. dundee.ac.uk The repurposing of the antibiotic SF-2312 as a chemotherapeutic agent highlights the potential for finding new applications for existing phosphonate compounds. nih.gov
Integration with Computational Chemistry and Molecular Modeling for Rational Design
Computational chemistry and molecular modeling have become indispensable tools for the rational design of pTyr mimetics. These methods provide critical insights into the molecular interactions between a ligand and its target protein, guiding the optimization of drug candidates.
Key applications include:
Structure-Based Design: High-resolution crystal structures of ligands bound to their target proteins, such as an SH2 domain or a phosphatase, provide a detailed map of the binding site. acs.orgnih.gov This information allows chemists to design new analogues with modifications that enhance binding affinity and selectivity. nih.gov
Binding Affinity Prediction: Molecular dynamics (MD) simulations and other computational methods are used to rationalize the observed binding affinities of novel compounds, as seen with the highly potent pentafluorophosphato‐phenylalanines. nih.govnih.govresearchgate.net
Permeability and Bioavailability Modeling: Computational models are being developed to predict how modifications to a peptide's structure will affect its ability to cross cell membranes, aiding in the design of molecules with improved pharmacokinetic properties. nih.govnih.gov
Q & A
Basic: What are the optimal methods for synthesizing peptides incorporating Fmoc-L-4-Phosphonomethylphenylalanine?
Methodological Answer:
this compound (Fmoc-Pmp-OH) is typically integrated into peptides via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Coupling Conditions : Use coupling reagents such as HOBt/EDC or Oxyma/DIC to activate the carboxyl group. Pre-activation for 5–10 minutes in DMF improves efficiency, especially for sterically hindered residues .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 minutes) while ensuring the phosphonomethyl group remains stable under basic conditions .
- Side-Chain Protection : The phosphonomethyl group does not require additional protection, simplifying synthesis compared to phosphorylated residues .
Basic: How can researchers purify and characterize this compound-containing peptides?
Methodological Answer:
- Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column and gradients of acetonitrile/water (0.1% TFA) is effective. The phosphonomethyl group increases peptide polarity, requiring lower acetonitrile concentrations for elution .
- Characterization : Use ESI-MS or MALDI-TOF for mass confirmation. Phosphorus-specific NMR (³¹P-NMR) at 121 MHz can verify the integrity of the phosphonomethyl moiety .
Advanced: How does this compound serve as a phosphomimetic in studying protein-protein interactions?
Methodological Answer:
The phosphonomethyl group mimics phosphorylated tyrosine or serine residues, enabling studies on:
- Phosphorylation-Dependent Binding : Incorporate Fmoc-Pmp-OH into peptide substrates to probe kinase or phosphatase activity without enzymatic degradation .
- Structural Analysis : Use X-ray crystallography or cryo-EM to compare binding modes of phosphomimetic peptides versus phosphorylated counterparts. Adjust buffer pH to stabilize interactions (e.g., pH 7.4 for physiological conditions) .
Advanced: What experimental strategies mitigate low coupling efficiency of this compound in automated SPPS?
Methodological Answer:
- Double Coupling : Perform two consecutive couplings with fresh reagents to overcome steric hindrance from the phosphonomethyl group.
- Microwave-Assisted Synthesis : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics and reduce aggregation .
- Solvent Optimization : Use DCM:DMF (1:1) to improve solubility of hydrophobic peptide intermediates .
Advanced: How does the phosphonomethyl group influence peptide stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : The phosphonomethyl group remains stable, making Fmoc-Pmp-OH suitable for cleavage cocktails (e.g., TFA/H2O/TIPS) .
- Basic Conditions (pH > 10) : Avoid prolonged exposure to prevent β-elimination of the phosphonate moiety. Monitor via ³¹P-NMR for decomposition signals .
Advanced: What analytical techniques resolve ambiguities in phosphonomethyl group orientation during crystallography?
Methodological Answer:
- Anomalous Scattering : Collect datasets at the phosphorus K-edge (2.15 Å) to highlight the phosphonomethyl group in electron density maps .
- Molecular Dynamics (MD) Simulations : Compare simulated and experimental density maps to refine side-chain conformations. Use AMBER or CHARMM force fields with modified parameters for phosphonates .
Basic: What are the storage recommendations for this compound to ensure long-term stability?
Methodological Answer:
- Store desiccated at -20°C under inert gas (argon or nitrogen).
- Avoid humidity to prevent hydrolysis of the phosphonomethyl group. Resuspend in anhydrous DMF immediately before use .
Advanced: How can researchers validate the bioactivity of phosphomimetic peptides in cellular assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
